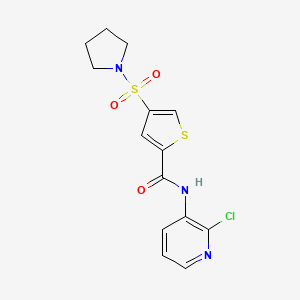![molecular formula C21H17BrClNO B5205331 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole is not fully understood. However, studies have shown that this compound can bind to DNA and cause structural changes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been shown to have biochemical and physiological effects. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have potential as a fluorescent probe for detecting DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, its fluorescent properties make it a useful tool for detecting DNA damage. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its potential use in organic electronics and optoelectronic devices. Additionally, further studies are needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Synthesemethoden
The synthesis of 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-6-chloro-4-methylphenol, which is reacted with ethylene oxide to form 2-(2-bromo-6-chloro-4-methylphenoxy)ethanol. This intermediate is then reacted with carbazole in the presence of a catalyst to form the final product, 9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole.
Wissenschaftliche Forschungsanwendungen
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole has been studied for its potential applications in scientific research. This compound has shown promise as a fluorescent probe for detecting DNA damage and as a potential therapeutic agent for cancer treatment. Additionally, it has been studied for its potential use in organic electronics and optoelectronic devices.
Eigenschaften
IUPAC Name |
9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrClNO/c1-14-12-17(22)21(18(23)13-14)25-11-10-24-19-8-4-2-6-15(19)16-7-3-5-9-20(16)24/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHGVLRBQADTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)

![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)




![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)


![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)